molecular formula C10H9BrN2 B6254788 2-(3-bromophenyl)-1-methyl-1H-imidazole CAS No. 960067-92-9

2-(3-bromophenyl)-1-methyl-1H-imidazole

Cat. No.: B6254788
CAS No.: 960067-92-9
M. Wt: 237.1
InChI Key:
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Description

2-(3-Bromophenyl)-1-methyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. The presence of a bromine atom on the phenyl ring and a methyl group on the nitrogen atom of the imidazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-1-methyl-1H-imidazole typically involves the following steps:

    N-Alkylation of Imidazole: The initial step involves the alkylation of imidazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This reaction yields 1-methylimidazole.

    Bromination of Phenyl Ring: The next step involves the bromination of a phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Coupling Reaction: The final step involves coupling the brominated phenyl ring with 1-methylimidazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of reusable catalysts, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a catalyst.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Products such as nitro or sulfonic acid derivatives.

    Nucleophilic Substitution: Products such as amine or thiol derivatives.

    Oxidation and Reduction: Products such as alcohols or ketones.

Scientific Research Applications

2-(3-Bromophenyl)-1-methyl-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied. In some cases, it may act by binding to DNA or proteins, thereby affecting their function and leading to the desired biological effect .

Comparison with Similar Compounds

2-(3-Bromophenyl)-1-methyl-1H-imidazole can be compared with other similar compounds, such as:

Properties

CAS No.

960067-92-9

Molecular Formula

C10H9BrN2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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